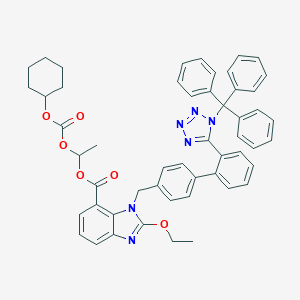

Trityl candesartan cilexetil

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H48N6O6/c1-3-61-50-53-46-30-18-29-45(49(59)62-36(2)63-51(60)64-42-25-14-7-15-26-42)47(46)57(50)35-37-31-33-38(34-32-37)43-27-16-17-28-44(43)48-54-55-56-58(48)52(39-19-8-4-9-20-39,40-21-10-5-11-22-40)41-23-12-6-13-24-41/h4-6,8-13,16-24,27-34,36,42H,3,7,14-15,25-26,35H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOHQWFWIPOOTGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OC(C)OC(=O)OC9CCCCC9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H48N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901308612 | |

| Record name | Trityl candesartan cilexetil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

853.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170791-09-0 | |

| Record name | Trityl candesartan cilexetil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170791-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trityl candesartan cilexetil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170791090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trityl candesartan cilexetil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-{[(cyclohexyloxy)carbonyl]oxy}ethyl 2-ethoxy-1-{[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRITYL CANDESARTAN CILEXETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/006A6A2YSO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Trityl candesartan cilexetil synthesis pathway

An In-Depth Technical Guide to the Synthesis of Trityl Candesartan Cilexetil

Introduction

Candesartan cilexetil is a potent, long-acting, and selective angiotensin II type 1 (AT₁) receptor antagonist used in the treatment of hypertension and heart failure.[1] The synthesis of this complex molecule often involves the use of protecting groups to prevent unwanted side reactions. One crucial intermediate in several established synthetic routes is this compound. The trityl (triphenylmethyl) group is employed to protect the acidic tetrazole ring during the esterification step. This guide provides a detailed overview of the core synthesis pathway focusing on the formation of this compound and its subsequent conversion to the final active pharmaceutical ingredient (API), candesartan cilexetil.

Core Synthesis Pathway

The synthesis of candesartan cilexetil via the trityl-protected intermediate can be broadly divided into two principal stages:

-

Formation of this compound : This step involves the alkylation of the trityl-protected candesartan with a cilexetil halide.

-

Deprotection (Detritylation) : The final step is the removal of the trityl group to yield candesartan cilexetil.

The overall workflow is a strategic process designed to ensure high yield and purity of the final product. The trityl group provides essential protection for the tetrazole moiety, which would otherwise interfere with the esterification process.[2]

Caption: Overall synthesis workflow from Trityl Candesartan to Candesartan Cilexetil.

Synthesis of this compound

The formation of this compound is achieved by reacting trityl candesartan with a cilexetil halide, most commonly cyclohexyl 1-chloroethyl carbonate (cilexetil chloride), in the presence of a base.[3]

Experimental Protocol

Method 1: Alkylation in a Low Boiling Solvent (Acetonitrile) [3]

-

Suspend trityl candesartan (2.0 g, 2.93 mmol), cilexetil chloride (1.21 g, 5.86 mmol), and potassium carbonate (0.81 g, 5.86 mmol) in acetonitrile (19 g).

-

Stir the suspension at 40°C for approximately 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, remove the acetonitrile under reduced pressure (10 mbar) at 30-35°C.

-

To the resulting residue, add water (20 ml) and ethyl acetate (30 ml).

-

Separate the aqueous layer and extract it twice more with ethyl acetate (20 ml each).

-

Combine the organic layers, wash with brine, dry over sodium sulfate, and evaporate the solvent to yield the crude product.

-

Triturate the crude product with hexane (30 ml) at 25-27°C for 3 hours.

-

Filter the solids, wash with hexane, and dry under reduced pressure to give cilexetil trityl candesartan.

Method 2: Alkylation with Phase Transfer Catalyst (PTC) [3]

-

Prepare a suspension of trityl candesartan (2.0 g, 2.93 mmol), cilexetil chloride (1.21 g, 5.86 mmol), potassium carbonate (1.22 g, 8.83 mmol), and tetrabutylammonium hydrogen sulfate (0.2 g) in toluene (20 ml).

-

Stir the mixture at 50-55°C for about 8.5 hours.

-

Cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Wash the collected salts with toluene.

-

Combine the filtrate and washings, and evaporate the solvent under reduced pressure to obtain the product.

Quantitative Data Summary: Synthesis of this compound

| Method | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (HPLC, %) | Reference |

| Method 1 | Trityl Candesartan | Cilexetil chloride, K₂CO₃ | Acetonitrile | 40 | 8 | 84.8 | 94.64 | [3] |

| Method 2 | Trityl Candesartan | Cilexetil chloride, K₂CO₃, PTC | Toluene | 50-55 | 8.5 | N/A | N/A | [3] |

Deprotection of this compound

The final step in the synthesis is the cleavage of the trityl protecting group to furnish candesartan cilexetil. This can be accomplished under acidic conditions or by heating in a protic solvent system. The choice of method impacts the purity and yield of the final product, as harsh acidic conditions can sometimes lead to the formation of impurities.[2]

Experimental Protocols

Method 1: Deprotection using Formic Acid [3]

-

Dissolve this compound (30.0 g, 0.035 mol) in a mixture of toluene (180 ml) and methanol (180 ml).

-

Add formic acid (1.6 g, 0.035 mol) to the solution.

-

Heat the solution to reflux for approximately 10 hours, monitoring the reaction by HPLC.

-

Once complete, reduce the solution volume by evaporation under reduced pressure (30 mbar) at 55-60°C to obtain a viscous oil.

-

Dissolve the oil in a toluene:methanol mixture (65.7g : 7.3 g).

-

Stir the solution at 0-5°C to induce crystallization and hold at 2-8°C for 20 hours.

-

Collect the precipitated solids by filtration, wash with a cold toluene/methanol mixture, and dry under reduced pressure.

Method 2: Deprotection without Acid (Thermal Cleavage) [3]

-

Dissolve this compound (20 g, 23 mmol) in toluene (120 ml) at 60°C.

-

Add methanol (120 ml) to the solution.

-

Heat the mixture in an oil bath at approximately 75°C to 80°C for about 13 hours.

-

Cool the solution to 0-5°C and stir for 2 hours to allow for crystallization.

-

Collect the solids by filtration, wash with cold methanol, and dry to yield candesartan cilexetil.

Method 3: Deprotection using Zinc Chloride [4]

-

Prepare a mixture of this compound (0.43 g, 0.5 mmol), methanol (15 ml), zinc chloride (0.05 g, 0.37 mmol), and water (0.4 ml).

-

Stir the mixture at reflux temperature for 2.5 hours.

-

Monitor the reaction by HPLC.

-

Upon completion, cool the mixture to room temperature and neutralize to a pH of ~6.1 with a saturated solution of NaHCO₃.

-

Evaporate the methanol and add ethyl acetate (15 ml) and water (10 ml) for extraction.

Quantitative Data Summary: Deprotection to Candesartan Cilexetil

| Method | Starting Material | Reagents/Conditions | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Purity (HPLC, %) | Reference |

| Method 1 | This compound | Formic Acid | Toluene, Methanol | Reflux (55-60) | 10 | 78.6 | N/A | [3][5] |

| Method 2 | This compound | Heat (no acid) | Toluene, Methanol | 75-80 | 13 | 88.5 | N/A | [3] |

| Method 3 | This compound | ZnCl₂, Water | Methanol | Reflux | 2.5 | N/A | 75.5 | [4] |

Conclusion

The synthesis involving this compound is a robust and widely documented pathway for producing candesartan cilexetil. The alkylation of trityl candesartan followed by a carefully controlled deprotection step allows for the efficient production of the final API. The choice of reagents and reaction conditions, particularly for the detritylation step, is critical for maximizing yield and achieving the high purity required for pharmaceutical applications. The methods presented here, derived from established literature, offer researchers and drug development professionals a solid foundation for process optimization and scale-up.

References

- 1. Candesartan Cilexetil | Manasa Life Sciences [manasalifesciences.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]

- 4. PROCESS FOR THE PREPARATION OF CANDESARTAN CILEXETIL - Patent 1945629 [data.epo.org]

- 5. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties of Trityl Candesartan Cilexetil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trityl candesartan cilexetil, systematically named 1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate, is a key intermediate in the synthesis of the angiotensin II receptor antagonist, Candesartan Cilexetil.[1] It is also classified as impurity H of Candesartan Cilexetil in the European Pharmacopoeia.[1] The trityl group serves as a protecting group for the tetrazole moiety during the synthesis of Candesartan Cilexetil. This guide provides a comprehensive overview of its chemical properties, synthesis, and analysis, tailored for professionals in the field of pharmaceutical sciences.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[2] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅₂H₄₈N₆O₆ | [3][4] |

| Molecular Weight | 852.97 g/mol | [4] |

| CAS Number | 170791-09-0 | [3] |

| Appearance | White to off-white solid/crystalline powder | [2] |

| Melting Point | 176-178 °C (decomposes) | [5] |

| Solubility | Soluble in organic solvents such as toluene, acetonitrile, and dichloromethane. | |

| Storage | Store at 2°C - 8°C | [4] |

Synthesis and Reaction Mechanisms

The synthesis of this compound is a crucial step in the overall production of Candesartan Cilexetil. The process involves the protection of the tetrazole ring of candesartan with a trityl group, followed by esterification.

Synthesis of this compound

The synthesis of this compound is typically achieved by reacting Trityl candesartan with a cilexetil halide, such as 1-chloroethyl cyclohexyl carbonate, in the presence of a base and an organic solvent.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a synthesized representation from patent literature and may require optimization.

-

Reaction Setup: In a suitable reaction vessel, suspend trityl candesartan (1 equivalent) in a low boiling point organic solvent such as acetonitrile.

-

Addition of Reagents: Add a base, for example, potassium carbonate (2 equivalents), to the suspension. Subsequently, add a cilexetil halide like cilexetil chloride (2 equivalents).

-

Reaction Conditions: Stir the mixture at a temperature of approximately 40°C.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure. To the resulting residue, add water and a water-immiscible organic solvent like ethyl acetate.

-

Extraction and Purification: Separate the organic layer. The aqueous layer can be further extracted with the same organic solvent. Combine the organic layers, dry them over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.

Deprotection to Candesartan Cilexetil

The trityl group is removed under acidic conditions to yield the final product, Candesartan Cilexetil.

Reaction Scheme:

Figure 2: Deprotection of this compound.

Experimental Protocol: Deprotection of this compound

This protocol is a synthesized representation from patent literature and may require optimization.

-

Reaction Setup: Dissolve this compound (1 equivalent) in a mixture of organic solvents, such as toluene and methanol.

-

Addition of Acid: Add an organic acid, for instance, formic acid (1 equivalent), to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours (e.g., 10 hours).

-

Monitoring: Monitor the reaction's progress using High-Performance Liquid Chromatography (HPLC).

-

Work-up: After completion, reduce the volume of the solution by evaporation under reduced pressure to obtain a viscous oil.

-

Crystallization and Isolation: Dissolve the oil in a suitable solvent mixture (e.g., toluene and methanol) and cool to induce crystallization. The resulting solid, Candesartan Cilexetil, can then be isolated by filtration.

Analytical Methodology

The analysis of this compound is crucial for quality control during the synthesis of Candesartan Cilexetil. High-Performance Liquid Chromatography (HPLC) is the primary technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the quantification of this compound and other related impurities.

Typical HPLC Parameters:

| Parameter | Description |

| Column | C18 reverse-phase column |

| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). |

| Detection | UV detection at a specified wavelength. |

| Flow Rate | Typically around 1.0 mL/min. |

| Injection Volume | Standardized volume for all samples and standards. |

Experimental Workflow for HPLC Analysis:

Figure 3: A typical workflow for the HPLC analysis of this compound.

Spectral Data

Detailed spectral data is essential for the unambiguous identification and characterization of this compound.

Predicted Spectral Data:

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic protons from the trityl, biphenyl, and benzimidazole moieties. - Signals for the ethoxy group (triplet and quartet). - Protons of the cilexetil ester group, including the cyclohexyl ring. - Methylene protons connecting the biphenyl and benzimidazole rings. |

| ¹³C NMR | - Carbon signals corresponding to the aromatic rings. - Carbonyl carbons from the ester groups. - Aliphatic carbons from the ethoxy, cilexetil, and cyclohexyl groups. |

| Mass Spectrometry | - A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. - Characteristic fragmentation patterns, including the loss of the trityl group. |

| Infrared (IR) Spectroscopy | - C=O stretching vibrations from the ester groups. - C-O stretching vibrations. - Aromatic C-H and C=C stretching vibrations. |

Conclusion

This technical guide provides a detailed overview of the chemical properties, synthesis, and analysis of this compound. The information presented, including the structured data tables, detailed experimental protocols, and process diagrams, is intended to be a valuable resource for researchers, scientists, and professionals involved in the development and manufacturing of Candesartan Cilexetil. A thorough understanding of this key intermediate is paramount for ensuring the quality, purity, and efficacy of the final active pharmaceutical ingredient.

References

- 1. This compound | C52H48N6O6 | CID 11029254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. store.usp.org [store.usp.org]

- 3. Candesartan cilexetil | 145040-37-5 [chemicalbook.com]

- 4. drugfuture.com [drugfuture.com]

- 5. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]

Trityl Candesartan Cilexetil: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the synthesis, impurity profiling, and degradation pathways of trityl candesartan cilexetil, a key intermediate in the manufacturing of the angiotensin II receptor antagonist, candesartan cilexetil. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by consolidating quantitative data, detailing experimental protocols, and visualizing complex chemical transformations.

Synthesis of this compound and Deprotection to Candesartan Cilexetil

The synthesis of candesartan cilexetil typically involves the protection of the tetrazole group of candesartan with a trityl group, followed by esterification and subsequent deprotection. The trityl group serves to prevent side reactions during the esterification step.

Synthesis of Cilexetil Trityl Candesartan

A common method for the synthesis of this compound involves the reaction of trityl candesartan with a cilexetil halide in the presence of a base.[1]

Experimental Protocol:

A suspension of trityl candesartan (2.0 g, 2.93 mmol), cilexetil chloride (1.21 g, 5.86 mmol), potassium carbonate (1.22 g, 8.83 mmol), and optionally a phase transfer catalyst like tetrabutylammonium hydrogensulfate (0.2 g) in a low boiling organic solvent such as toluene (20 ml) is stirred at 50°C to 55°C for approximately 8.5 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is worked up to isolate the crude product. Trituration with hexane can be employed for purification.

Quantitative Data: Synthesis Yield

| Product | Yield | Purity (by HPLC) | Reference |

| Cilexetil Trityl Candesartan | 84.8% | 94.64% | [2] |

Deprotection of this compound

The removal of the trityl protecting group is a critical final step in the synthesis of candesartan cilexetil. This is typically achieved under acidic conditions.

Experimental Protocols:

-

Method 1: Using Formic Acid A solution of this compound (1.0 g, 1.18 mmol) is dissolved in toluene (10 ml) at 50°C to 55°C. Formic acid (1.1 g, 23.88 mmol) and methanol (6 ml) are added, and the solution is heated at 50°C to 55°C for about 7 hours.[2] The reaction mixture is then cooled, the pH is adjusted to 6.4 with 1 N NaOH, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and evaporated to yield the product.[2]

-

Method 2: Using Hydrochloric Acid in Methanol this compound (10.0 kg, 11.72 mol) is dissolved in distilled methylene chloride (58.8 kg). Pre-frozen methanol (75 kg) is added to lower the temperature to -14°C. A pre-frozen 7% HCl in methanol solution (34.5 kg) is then added, maintaining the temperature between -12°C and -13°C. The reaction is monitored by TLC and typically proceeds for 3 hours.[3] After completion, the reaction is quenched with 6% aqueous ammonia to adjust the pH of the organic layer to 5.5. Water is added, and the organic layer is separated, dried, and concentrated to obtain the crude product, which can be further purified by crystallization from anhydrous ethyl ether.[3]

-

Method 3: Using an Insoluble Weak Acid In a 1L reaction flask, dichloromethane (409.2 mL), this compound (42.6 g, 0.050 mol), anhydrous methanol (136.4 mL), and montmorillonite (13.6 g) are added sequentially. The mixture is heated to reflux at 38-42°C for 4-24 hours, with the reaction progress monitored by HPLC until the this compound content is less than 2.0%.[4] The reaction mixture is then filtered, and the filtrate is washed with water and dilute HCl to isolate the product.[4]

Quantitative Data: Deprotection Yield

| Deprotection Method | Yield | Reference |

| HCl in Methanol | 98% | [3] |

Synthesis and Deprotection Pathway

Caption: Synthesis of Candesartan Cilexetil via Trityl Intermediate.

Impurity Profiling and Degradation Studies

Understanding the impurity profile and degradation pathways of candesartan cilexetil is crucial for ensuring its quality, safety, and efficacy. Stress degradation studies are performed under various conditions to identify potential degradation products.

Stress Degradation Studies

Candesartan cilexetil has been subjected to forced degradation under conditions of hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal stress as prescribed by the International Council for Harmonisation (ICH) guidelines.[1][5]

Experimental Protocol for Forced Degradation:

-

Acid Hydrolysis: The drug product is subjected to 0.5 N Hydrochloric acid at room temperature for 2 hours.[6]

-

Base Hydrolysis: The drug product is subjected to 0.5 N Sodium hydroxide at room temperature for 2 hours.[6]

-

Neutral Hydrolysis: The drug product is subjected to water at 50°C for 16 hours.[6]

-

Oxidation: The study is performed with a 10% hydrogen peroxide solution at 25°C for 16 hours.[6]

-

Thermal Degradation: The drug is exposed to dry heat.

-

Photolytic Degradation: The drug is exposed to UV light.

Quantitative Data: Stress Degradation of Candesartan Cilexetil

| Stress Condition | Degradation (%) | Reference |

| Acidic (5N HCl) | 30.22% | [5] |

| Alkaline (5N NaOH) | 17.85% | [5] |

| Hydrolytic | 58.12% | [5] |

| Thermal | 16.23% | [5] |

| Photolytic | 7.53% | [5] |

| UV Degradation | 8.32% | [5] |

Studies have shown that candesartan cilexetil is particularly susceptible to hydrolysis, especially under neutral conditions, and also degrades significantly under photolytic conditions.[1] It is relatively stable to oxidative and thermal stress.[1] A total of eight degradation products have been identified under various stress conditions.[1]

Degradation Pathways

Caption: Major Degradation Pathways of Candesartan Cilexetil.

Impurity Identification and Analytical Methods

A variety of analytical techniques, primarily high-performance liquid chromatography (HPLC) and ultra-high-pressure liquid chromatography (UPLC) coupled with mass spectrometry (MS), are employed for the separation and identification of process-related impurities and degradation products.

Commonly Identified Impurities:

-

Desethyl Candesartan Cilexetil

-

1N-Ethyl Candesartan Cilexetil

-

2N-Ethyl Candesartan Cilexetil

-

1N-Ethyl Oxo Candesartan Cilexetil

-

2N-Ethyl Oxo Candesartan Cilexetil

-

Trityl Alcohol

-

Triphenylmethyl Methyl Ether

Analytical Method Parameters

A validated UPLC method has been developed for the determination of candesartan cilexetil impurities.[6]

Experimental Protocol for UPLC Analysis:

-

System: Waters Acquity UPLC system

-

Column: BEH Shield RP18

-

Mobile Phase A: 0.01 M phosphate buffer, pH adjusted to 3.0 with Orthophosphoric acid

-

Mobile Phase B: 95% acetonitrile with 5% Milli Q Water

-

Elution: Gradient

-

Detection: UV at 254 nm and 210 nm

-

Run Time: 20 minutes

Quantitative Data: Analytical Method Parameters

| Parameter | Value | Reference |

| Column | Waters Acquity BEH Shield RP18 | [6] |

| Mobile Phase | A: 0.01 M phosphate buffer (pH 3.0)B: 95% Acetonitrile: 5% Water | [6] |

| Detection Wavelengths | 254 nm and 210 nm | [6] |

| Linearity Range | Limit of Quantification to 2 µg/mL (r² ≥ 0.999) | [6] |

| Precision (%RSD) | <15% (n=6) | [6] |

Analytical Workflow for Impurity Profiling

Caption: Workflow for UPLC-based Impurity Profiling.

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound and its conversion to candesartan cilexetil, along with a comprehensive analysis of its impurity profile and degradation pathways. The presented quantitative data, experimental protocols, and visual diagrams offer a valuable resource for professionals in the pharmaceutical industry. A thorough understanding of these aspects is essential for the development of robust manufacturing processes and ensuring the quality and stability of the final drug product.

References

- 1. LC and LC-MS/TOF studies on stress degradation behaviour of candesartan cilexetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]

- 3. Candesartan cilexetil synthesis - chemicalbook [chemicalbook.com]

- 4. CN104788429B - Method for preparing sartan drugs by removing trityl protecting group - Google Patents [patents.google.com]

- 5. Stress degradation study of candesartan cilexetil via UV spectrophotometry. [wisdomlib.org]

- 6. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]

Trityl Candesartan Cilexetil: A Comprehensive Technical Guide for Pharmaceutical Intermediates

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Trityl candesartan cilexetil, a pivotal pharmaceutical intermediate, plays a crucial role in the synthesis of Candesartan Cilexetil, a potent and widely prescribed angiotensin II receptor blocker (ARB) for the management of hypertension and congestive heart failure.[1] The trityl protecting group serves a strategic function during the synthesis, ensuring the selective reaction at other parts of the molecule before its removal in the final stages of forming the active pharmaceutical ingredient (API).[1] This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, purification, and analysis, with a focus on detailed experimental protocols and quantitative data to support researchers and professionals in the field of drug development.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the protection of the tetrazole group of candesartan with a trityl group, followed by esterification. The following diagram illustrates a typical synthetic workflow.

Experimental Protocol: Synthesis of Trityl Candesartan

A common method for the synthesis of trityl candesartan involves the reaction of candesartan with trityl chloride in the presence of a base.

Materials:

-

Candesartan

-

Trityl chloride

-

Triethylamine

-

Dichloromethane

Procedure:

-

Suspend candesartan in dichloromethane.

-

Add triethylamine to the suspension and stir until the candesartan dissolves completely.

-

To the resulting solution, add triphenyl chloromethane (trityl chloride).

-

Control the reaction temperature between 25-35 °C and monitor the reaction progress by HPLC until the candesartan content is less than 1.0%.

-

Upon completion, wash the reaction mixture with water.

-

Separate the organic layer and dry it under reduced pressure.

-

Crystallize the product from anhydrous ethanol to obtain trityl candesartan.

| Parameter | Value | Reference |

| Yield | 78.2% | [2] |

| Purity (HPLC) | 97.5% | [2] |

Purification of this compound

Purification of the crude this compound is critical to ensure the quality of the final API. Recrystallization is a commonly employed technique.

Experimental Protocol: Recrystallization

Materials:

-

Crude Trityl Candesartan intermediate

-

Ethyl acetate

-

Diethyl ether

Procedure:

-

Dissolve the crude trityl candesartan intermediate in a minimal amount of hot ethyl acetate.

-

Slowly add diethyl ether to the solution until turbidity is observed.

-

Allow the solution to cool to room temperature, and then cool further in an ice bath to promote crystallization.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold diethyl ether.

-

Dry the purified product under vacuum.

| Parameter | Value | Reference |

| Recrystallization Solvents | Ethyl acetate/Ether | [3] |

| Yield | 54.2% (overall) | [3] |

Deprotection to Candesartan Cilexetil

The final step in the synthesis of candesartan cilexetil involves the removal of the trityl protecting group from this compound. This is typically achieved under acidic conditions or through heating in a protic solvent.

Experimental Protocol: Acidic Deprotection

Materials:

-

This compound

-

Toluene

-

Methanol

-

Formic acid

-

1N Sodium hydroxide

-

Ethyl acetate

-

Brine

-

Sodium sulfate

Procedure:

-

Dissolve this compound (1.0 g) in toluene (10 ml) at 50-55°C.

-

Add formic acid (1.1 g) and methanol (6 ml).

-

Heat the solution to 50-55°C for approximately 7 hours.

-

Cool the reaction mixture to 20-25°C and adjust the pH to 6.4 with 1N NaOH.

-

Extract the product with ethyl acetate (3 x 20 ml).

-

Combine the organic layers, wash with brine (2 x 10 ml), and dry over sodium sulfate.

-

Evaporate the solvent to yield the product.

| Parameter | Value | Reference |

| Starting Material | 1.0 g | [4] |

| Reaction Time | ~7 hours | [4] |

| Yield | Semi-solid mass (0.79 g) | [4] |

Experimental Protocol: Deprotection without Acid

Materials:

-

This compound

-

Toluene

-

Methanol

-

Water

Procedure:

-

A mixture of this compound (20 g), toluene (60 ml), methanol (60 ml), and water (1 ml) is gently refluxed for about 12 hours.

-

Monitor the reaction by HPLC.

-

Reduce the solution volume by evaporation under reduced pressure (30 mbar) at a temperature of about 55-60°C to obtain a viscous oil of candesartan cilexetil.

| Parameter | Value | Reference |

| Starting Material | 20 g | [4] |

| Reaction Time | ~12 hours | [4] |

| Purity (HPLC) | >99% | [5] |

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity of this compound and the final candesartan cilexetil product.

HPLC Method Parameters

| Parameter | Condition 1 | Condition 2 |

| Column | Reversed-phase C18 | Hypersil ODS C-18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.01 M phosphate buffer (pH 3.0 with Orthophosphoric acid) | 0.05 M KH2PO4 buffer |

| Mobile Phase B | 95% acetonitrile with 5% Milli Q Water | Acetonitrile |

| Gradient/Isocratic | Gradient | Isocratic (65:35, B:A) |

| Flow Rate | - | 1.5 ml/min |

| Detection | UV at 254 nm and 210 nm | UV |

| Run Time | 20 min | - |

| Reference | [6] | [7] |

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Candesartan, the active metabolite of candesartan cilexetil, exerts its therapeutic effect by blocking the angiotensin II type 1 (AT1) receptor within the Renin-Angiotensin-Aldosterone System (RAAS). This system is a critical regulator of blood pressure and fluid balance.

The RAAS cascade begins with the release of renin from the kidneys in response to low blood pressure.[8] Renin cleaves angiotensinogen, produced by the liver, to form angiotensin I. Angiotensin-converting enzyme (ACE), primarily in the lungs, then converts angiotensin I to the potent vasoconstrictor, angiotensin II. Angiotensin II binds to AT1 receptors, leading to vasoconstriction and the release of aldosterone from the adrenal cortex, which in turn increases sodium and water retention.[8][9] Both of these effects contribute to an increase in blood pressure. Candesartan competitively blocks the AT1 receptor, thereby inhibiting the actions of angiotensin II and leading to a reduction in blood pressure.

Conclusion

This compound is a critical intermediate in the efficient and large-scale synthesis of the antihypertensive drug candesartan cilexetil. A thorough understanding of its synthesis, purification, and analytical characterization is paramount for ensuring the quality and efficacy of the final pharmaceutical product. The detailed protocols and data presented in this guide offer a valuable resource for scientists and researchers involved in the development and manufacturing of this important therapeutic agent. The strategic use of the trityl protecting group exemplifies a key principle in modern pharmaceutical chemistry, enabling complex molecular architectures to be assembled with high precision and yield.

References

- 1. nbinno.com [nbinno.com]

- 2. EP3312174A1 - Method for preparing trityl candesartan - Google Patents [patents.google.com]

- 3. CN101323610A - New method for preparing this compound intermediate - Google Patents [patents.google.com]

- 4. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]

- 5. CN103396406A - Preparation method of candesartan cilexetil - Google Patents [patents.google.com]

- 6. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsr.com [ijpsr.com]

- 8. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

CAS number and molecular structure of Trityl candesartan cilexetil.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Trityl candesartan cilexetil, a key intermediate in the synthesis of the angiotensin II receptor antagonist, Candesartan cilexetil. This document details its chemical identity, physicochemical properties, synthesis protocols, and its role in the production of the active pharmaceutical ingredient.

Chemical Identity and Properties

This compound is primarily known as a protected form of candesartan cilexetil, used during synthesis to ensure the correct molecular structure of the final drug product. The trityl group serves as a protecting group for the tetrazole moiety.[1]

The fundamental identifiers and molecular properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 170791-09-0 | [2][3][4] |

| Molecular Formula | C₅₂H₄₈N₆O₆ | [2][5] |

| Molecular Weight | 852.97 g/mol | [5] |

| IUPAC Name | 1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | [2] |

| Synonyms | Candesartan cilexetil impurity H, N-Trityl candesartan cilexetil | [2] |

The physical and chemical characteristics of this intermediate are crucial for its handling, storage, and use in manufacturing processes.

| Property | Value | Reference |

| Appearance | White to off-white powder | [3][6] |

| Purity | Typically ≥99% | [3] |

| Storage | Store at 2°C - 8°C in a closed container | [3] |

| Solubility | Practically insoluble in water, sparingly soluble in methanol | [6] |

Role in Synthesis and Experimental Protocols

This compound is a critical intermediate in the manufacturing of candesartan cilexetil. Its synthesis involves the reaction of trityl candesartan with a cilexetil halide. Subsequently, the trityl group is removed (deprotection) to yield the final product.[7]

The overall synthesis workflow can be visualized as follows:

This protocol is based on a patented method for the synthesis of the intermediate.[7]

-

Reaction Setup : Mix trityl candesartan, cilexetil chloride, and potassium carbonate in acetonitrile. A phase transfer catalyst, such as tetrabutylammonium hydrogen sulfate, may optionally be added.

-

Heating : Heat the reaction mixture to the reflux temperature of the solvent (e.g., acetonitrile) or maintain at a temperature between 40°C and 90°C.[7]

-

Reaction Time : Maintain the temperature for approximately 8 to 8.5 hours.[7]

-

Isolation : After the reaction is complete, cool the mixture and isolate the crude product.

-

Purification : Triturate the crude product with a non-polar solvent like hexane for about 3 hours at room temperature (25-27°C).

-

Final Product : Filter the solids, wash with hexane, and dry under reduced pressure to yield this compound.[7]

This protocol describes the removal of the trityl protecting group to yield candesartan cilexetil.[7]

-

Dissolution : Dissolve this compound in a suitable solvent mixture, such as toluene and methanol, at 50-55°C.

-

Acidification : Add an organic acid, such as formic acid, to the solution.

-

Reaction : Heat the solution to 50-55°C for approximately 7 hours to facilitate the cleavage of the trityl group.

-

Neutralization and Extraction : Cool the reaction mixture to room temperature (20-25°C) and adjust the pH to ~6.4 using a base like 1N NaOH. Extract the product into an organic solvent such as ethyl acetate.

-

Washing and Drying : Wash the combined organic layers with brine, dry over sodium sulfate, and evaporate the solvent to yield the final product, candesartan cilexetil.[7]

The efficiency of the synthesis and deprotection steps is critical for industrial applications.

| Parameter | Value | Reference |

| Yield (Synthesis) | 84.8% | [7] |

| Purity by HPLC (Synthesis) | 94.64% | [7] |

| Overall Yield (Multi-step) | ~55% (over six steps from a different starting material) | [1] |

| Final Purity by HPLC | 99.1% | [1] |

Mechanism of Action of the Active Drug (Candesartan)

This compound is a non-active intermediate. The therapeutic effect is derived from its deprotected and hydrolyzed form, candesartan . Candesartan cilexetil is a prodrug that is rapidly and completely converted to the active drug, candesartan, by ester hydrolysis during absorption from the gastrointestinal tract.[6][8][9]

Candesartan is a potent and selective angiotensin II type 1 (AT₁) receptor antagonist (blocker). It functions within the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway for blood pressure regulation.[6][10]

The RAAS Pathway and Candesartan's Point of Intervention:

-

Angiotensin II Production : The liver produces angiotensinogen, which is converted by renin (from the kidneys) into angiotensin I. Angiotensin-Converting Enzyme (ACE) then converts angiotensin I into angiotensin II.[6]

-

Angiotensin II Action : Angiotensin II is a powerful vasoconstrictor. It binds to AT₁ receptors on vascular smooth muscle and the adrenal gland. This binding causes blood vessels to narrow and stimulates the adrenal gland to release aldosterone, which promotes sodium and water retention. Both actions increase blood pressure.[6][8]

-

Candesartan's Blockade : Candesartan selectively blocks the binding of angiotensin II to the AT₁ receptor. By doing so, it inhibits vasoconstriction and aldosterone secretion, leading to vasodilation (widening of blood vessels) and a reduction in blood volume, which collectively lower blood pressure.[6][8]

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. This compound | C52H48N6O6 | CID 11029254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, CasNo.170791-09-0 Jinan Finer Chemical Co., Ltd China (Mainland) [finerchem.lookchem.com]

- 4. store.usp.org [store.usp.org]

- 5. This compound | 170791-09-0 [chemicalbook.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]

- 8. What is the mechanism of Candesartan Cilexetil? [synapse.patsnap.com]

- 9. Candesartan - Wikipedia [en.wikipedia.org]

- 10. webhome.auburn.edu [webhome.auburn.edu]

A Technical Guide to the Solubility and Stability of Trityl Candesartan Cilexetil and Candesartan Cilexetil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Trityl candesartan cilexetil, a key intermediate, and the active pharmaceutical ingredient (API), Candesartan cilexetil. The information is compiled from various scientific and patent literature to support research and development in the pharmaceutical field.

Introduction

Candesartan cilexetil is a potent, long-acting, and selective angiotensin II type 1 (AT₁) receptor antagonist. It is administered orally as a prodrug, candesartan cilexetil, which is rapidly hydrolyzed to its active form, candesartan, during absorption from the gastrointestinal tract. The synthesis of candesartan cilexetil often involves the use of a trityl protecting group on the tetrazole moiety of candesartan. The resulting intermediate, this compound, possesses distinct physicochemical properties that are critical to understand for process optimization and control. This guide focuses on the solubility and stability of both this compound and candesartan cilexetil.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₅₂H₄₈N₆O₆ | [1][2] |

| Molecular Weight | 852.97 g/mol | [1][2] |

| Appearance | White to Off-White Solid/Powder | [3] |

| Melting Point | 176-178°C (decomposes) | [4] |

| Storage | 2-8°C | [5] |

Solubility Characteristics

This compound

Quantitative solubility data for this compound is not extensively available in the public domain. However, qualitative solubility information can be inferred from its synthesis and purification procedures described in patent literature.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Process Context | Reference |

| Toluene | Soluble | Used as a reaction and dissolution solvent. | [6] |

| Dichloromethane | Soluble | Used as a reaction solvent. | [7] |

| Methanol | Soluble | Used as a reaction and crystallization solvent. | [6] |

| Ethanol | Soluble | Used for crystallization. | [7] |

| Ethyl Acetate | Soluble | Used for extraction. | [6] |

| Water | Insoluble | Used for washing and in biphasic systems. | [7][8] |

Candesartan Cilexetil

The solubility of candesartan cilexetil has been more extensively studied. It is characterized as a Biopharmaceutics Classification System (BCS) Class II drug, indicating low aqueous solubility and high permeability.

Table 2: Quantitative Solubility of Candesartan Cilexetil

| Solvent | Concentration | Temperature | Reference |

| Ethanol | ~3 mg/mL | Not Specified | [9] |

| DMSO | ~30 mg/mL | Not Specified | [9] |

| Dimethyl Formamide (DMF) | ~30 mg/mL | Not Specified | [9] |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Not Specified | [9] |

| Water | Practically Insoluble | Not Specified | |

| Methanol | Sparingly Soluble | Not Specified | [8] |

Stability Profile

Stability of this compound

The stability of this compound is a critical factor in the synthesis of candesartan cilexetil, as its controlled degradation (deprotection) is a key synthetic step. The trityl group is labile under acidic conditions and elevated temperatures.

Table 3: Stability of this compound under Deprotection Conditions

| Condition | Reagents/Solvents | Temperature | Outcome | Reference |

| Acidic | Formic Acid, Toluene, Methanol | 50-55°C | Deprotection to Candesartan cilexetil | [6] |

| Acidic | Formic Acid, Dichloromethane, Methanol | 25-27°C | Deprotection to Candesartan cilexetil | [6] |

| Thermal | Toluene, Methanol | 70-80°C | Deprotection to Candesartan cilexetil | [6] |

| Thermal (Reflux) | Methanol, Water | Reflux | Deprotection to Candesartan cilexetil | [10] |

| Lewis Acid Catalysis | Zinc Chloride, Methanol, Water | Reflux | Deprotection to Candesartan cilexetil | [11] |

Stability of Candesartan Cilexetil

Forced degradation studies have been performed on candesartan cilexetil to understand its intrinsic stability and to develop stability-indicating analytical methods.

Table 4: Forced Degradation of Candesartan Cilexetil

| Stress Condition | Reagent/Details | % Degradation | Reference |

| Acid Hydrolysis | 1N HCl, Room Temperature, 7 days | Significant Degradation | [12] |

| Base Hydrolysis | 1N NaOH, Room Temperature, 7 days | Significant Degradation | [12] |

| Oxidative | Not specified | Degraded | [12] |

| Thermal | 60°C, 7 days | Degraded | [12] |

| Thermal (in solution) | Not specified | Stable | [13] |

Experimental Protocols

Deprotection of this compound (Acidic Conditions)

Objective: To remove the trityl protecting group from this compound to yield candesartan cilexetil.

Methodology:

-

A solution of this compound (e.g., 1.0 g, 1.18 mmol) is dissolved in toluene (10 mL) at 50-55°C.[6]

-

Formic acid (e.g., 1.1 g, 23.88 mmol) and methanol (6 mL) are added to the solution.[6]

-

The reaction mixture is heated to 50-55°C for approximately 7 hours.[6]

-

The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled to room temperature (20-25°C).[6]

-

The pH is adjusted to approximately 6.4 with a 1N NaOH solution.[6]

-

The product is extracted with an organic solvent, such as ethyl acetate (3 x 20 mL).[6]

-

The combined organic layers are washed with brine (2 x 10 mL), dried over sodium sulfate, and the solvent is evaporated to yield the crude candesartan cilexetil.[6]

Forced Degradation Study of Candesartan Cilexetil

Objective: To evaluate the stability of candesartan cilexetil under various stress conditions as per ICH guidelines.

Methodology:

-

Preparation of Stock Solution: A standard stock solution of candesartan cilexetil (e.g., 100 µg/mL) is prepared in a suitable solvent, such as a mixture of methanol and water.[12]

-

Acid Degradation: To the stock solution, 5 mL of 1N HCl is added. The solution is kept at room temperature for seven days and analyzed at 24-hour intervals.[12]

-

Base Degradation: To the stock solution, 5 mL of 1N NaOH is added. The solution is kept at room temperature for seven days and analyzed at 24-hour intervals.

-

Oxidative Degradation: The stock solution is treated with an oxidizing agent (e.g., 3% hydrogen peroxide) and stored for a specified period.

-

Thermal Degradation: The bulk drug is exposed to a high temperature (e.g., 60°C) for seven days.[12] A solution of the drug is also refluxed for a set period.

-

Photolytic Degradation: The drug solution is exposed to UV light (e.g., 254 nm) and/or sunlight for a defined period.

-

Analysis: All stressed samples are analyzed by a validated stability-indicating HPLC method. The percentage of degradation is calculated by comparing the peak area of the drug in the stressed sample to that of an unstressed standard solution.

Visualizations

Deprotection of this compound

Caption: Deprotection of this compound.

Experimental Workflow for Forced Degradation Study

Caption: Forced Degradation Experimental Workflow.

Conclusion

This technical guide has summarized the available information on the solubility and stability of this compound and candesartan cilexetil. While quantitative solubility data for the trityl-protected intermediate is limited, its qualitative behavior in various solvents is understood from synthetic procedures. The stability of this compound is primarily defined by its lability under acidic and thermal conditions, which is essential for its conversion to candesartan cilexetil. Candesartan cilexetil, the final API, is a poorly water-soluble compound that exhibits degradation under hydrolytic, oxidative, and thermal stress. A thorough understanding of these characteristics is paramount for the successful development, formulation, and manufacturing of candesartan cilexetil drug products.

References

- 1. This compound | C52H48N6O6 | CID 11029254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 170791-09-0 [chemicalbook.com]

- 5. allmpus.com [allmpus.com]

- 6. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]

- 7. EP3312174A1 - Method for preparing trityl candesartan - Google Patents [patents.google.com]

- 8. CA2590894A1 - Preparation of crude candesartan cilexetil - Google Patents [patents.google.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. EP1742938A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]

- 11. PROCESS FOR THE PREPARATION OF CANDESARTAN CILEXETIL - Patent 1945629 [data.epo.org]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. Solid State Stability and Kinetics of Degradation for Candesartan—Pure Compound and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of the Trityl Protecting Group in the Synthesis of Candesartan Cilexetil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candesartan cilexetil, a potent and selective angiotensin II receptor antagonist, is a widely prescribed medication for the treatment of hypertension and heart failure.[1][2][3] The synthesis of this complex molecule involves a multi-step process where the strategic use of protecting groups is paramount to achieving high yields and purity. This technical guide focuses on the critical role of the trityl (triphenylmethyl) protecting group in the synthesis of candesartan cilexetil, providing a detailed overview of its application, the associated experimental protocols, and quantitative data to support its efficacy. The trityl group serves as a robust protecting group for the acidic tetrazole moiety, preventing unwanted side reactions during the subsequent esterification step.[3][4]

The Synthetic Pathway: A Trityl-Protected Route

The synthesis of candesartan cilexetil via a trityl-protected intermediate is a well-established and efficient method. The general synthetic workflow involves the protection of the tetrazole ring of candesartan with a trityl group, followed by the esterification of the carboxylic acid with the cilexetil moiety, and culminating in the deprotection of the trityl group to yield the final active pharmaceutical ingredient (API).

Quantitative Data Summary

The use of the trityl protecting group allows for a clean and high-yielding synthesis of candesartan cilexetil. The following tables summarize the quantitative data from various reported experimental protocols.

Table 1: Synthesis of this compound

| Reactants | Base | Solvent | Catalyst (Optional) | Temp. (°C) | Time (h) | Yield (%) | Purity (HPLC, %) | Reference |

| Trityl Candesartan, Cilexetil Chloride | Potassium Carbonate | Acetonitrile | - | 40 | 8 | 84.8 | 94.64 | [5] |

| Trityl Candesartan, Cilexetil Chloride | Potassium Carbonate | Toluene | Tetrabutylammonium Hydrogensulfate | 50-55 | 8.5 | - | - | [5] |

| 2-ethoxy-1-[[2'-(N-triphenylmethyltetrazol-5-yl)-biphenyl-4-yl]methyl] benzimidazole -7-carboxylic acid, Cyclohexyl 1-iodoethyl carbonate | Potassium Carbonate | DMF | - | - | - | - | - | [6] |

Table 2: Deprotection of this compound

| Deprotection Method | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Purity (HPLC, %) | Reference |

| Acid-free (Methanolysis) | Toluene, Methanol | 70 | 19 | 88.5 | - | [5] |

| Acid-free (Methanolysis) | Toluene, Methanol, Water | Reflux | 12 | 90.5 | 99.32 | [5] |

| Acid-free (Methanolysis) | Toluene, Methanol, Water | Reflux | 10 | - | - | [5] |

| Formic Acid | Toluene, Methanol | 50-55 | 7 | - | - | [5] |

| Trifluoroacetic Acid | Toluene, Methanol | 20-25 | 1 | 78.6 | - | [5] |

| Methanesulfonic Acid | Dichloromethane, Methanol | 25-27 | 4 | 67.2 | 97.90 | [5] |

| Hydrochloric Acid | Methanol | - | - | - | - | [7] |

| Lewis Acid (ZnCl₂) | Methanol, Methylene Chloride | Reflux | 5 | - | 76.3 | [7] |

| Inorganic Acid | - | - | - | - | - | [2] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the N-alkylation of trityl candesartan with cilexetil chloride.

Materials:

-

Trityl candesartan

-

Cilexetil chloride

-

Potassium carbonate

-

Acetonitrile

Procedure:

-

A suspension of trityl candesartan (2.0 g, 2.93 mmol), cilexetil chloride (1.21 g, 5.86 mmol), and potassium carbonate (0.81 g, 5.86 mmol) in acetonitrile (19 g) is prepared.[5]

-

The mixture is stirred at 40°C for approximately 8 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).[5]

-

Upon completion, the acetonitrile is removed under reduced pressure (10 mbar) at 30-35°C.[5]

-

The residue is partitioned between water (20 ml) and ethyl acetate (30 ml).[5]

-

The aqueous layer is separated and extracted twice with ethyl acetate (20 ml each).[5]

-

The combined organic layers are dried and concentrated to yield this compound.[5]

Protocol 2: Deprotection of this compound (Acid-Free)

This protocol details the removal of the trityl group under neutral conditions, minimizing the formation of impurities.[1]

Materials:

-

This compound

-

Toluene

-

Methanol

-

Water

Procedure:

-

A mixture of this compound (20 g, 23.45 mmol), toluene (60 ml), methanol (60 ml), and water (1 ml) is gently refluxed for approximately 12 hours.[5] The reaction is monitored by High-Performance Liquid Chromatography (HPLC).[5]

-

After the reaction is complete, the solution volume is reduced by evaporation under reduced pressure (30 mbar) at a temperature of about 55-60°C to obtain an oily residue of candesartan cilexetil.[5]

-

The crude product can be further purified by crystallization.

Discussion

The trityl group is an ideal protecting group for the tetrazole moiety in candesartan synthesis for several reasons. Its bulky nature effectively shields the acidic proton, preventing its participation in undesired reactions during the esterification of the carboxylic acid. Furthermore, the trityl group can be cleaved under relatively mild conditions, both acidic and neutral, which helps to preserve the integrity of the final product and minimize the formation of impurities.[1] The acid-free deprotection method, in particular, is advantageous as it avoids the formation of the 2-hydroxy-benzimidazole impurity, which can be challenging to separate from the final product.[1]

The choice of deprotection method can significantly impact the yield and purity of the final candesartan cilexetil. While acidic conditions can be effective, they may lead to the degradation of the product. The acid-free methanolysis approach, often carried out in a mixture of toluene and methanol, offers a cleaner conversion to the desired product.[5] The addition of a small amount of water has been shown to facilitate the reaction.

Conclusion

The use of a trityl protecting group is a cornerstone of an efficient and high-yielding synthesis of candesartan cilexetil. This technical guide has provided a comprehensive overview of the role of the trityl group, supported by quantitative data and detailed experimental protocols. By carefully selecting the protection and deprotection strategies, researchers and drug development professionals can optimize the synthesis of this vital antihypertensive agent, ensuring high purity and yield. The methodologies presented here offer a solid foundation for the process development and scale-up of candesartan cilexetil production.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. WO2007094015A1 - An improved process for the preparation of candesartan cilexetil - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. PROCESS FOR THE PREPARATION OF CANDESARTAN CILEXETIL - Patent 1945629 [data.epo.org]

Methodological & Application

Application Note: A Validated HPLC Method for the Analysis of Trityl Candesartan Cilexetil and Other Impurities

Audience: Researchers, scientists, and drug development professionals.

Introduction

Candesartan cilexetil is a prodrug that is converted to its active form, candesartan, in the body. It is a selective AT1 subtype angiotensin II receptor antagonist used in the treatment of hypertension. During the synthesis of candesartan cilexetil, several process-related impurities and degradation products can arise. One critical impurity is Trityl candesartan cilexetil, a precursor in some synthetic routes. The presence and quantity of these impurities must be carefully monitored to ensure the safety and efficacy of the final drug product. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound and other related impurities in candesartan cilexetil drug substances and products.

Methodology

A selective, specific, and sensitive reversed-phase HPLC method was developed and validated for the determination of candesartan cilexetil and its impurities. The chromatographic separation was optimized to ensure baseline resolution of all relevant peaks.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

| Parameter | Condition |

| Instrument | Waters Acquity UPLC system or equivalent |

| Column | Waters Acquity UPLC BEH Shield RP18, 1.7 µm, 2.1 x 100 mm or equivalent C18 column |

| Mobile Phase A | 0.01 M Phosphate Buffer (pH adjusted to 3.0 with Orthophosphoric Acid) |

| Mobile Phase B | Acetonitrile:Water (95:5, v/v) |

| Gradient Elution | See Gradient Program Table below |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm for Candesartan Cilexetil and most impurities; 210 nm for Trityl Alcohol and MTE Impurity[1][2] |

| Injection Volume | 5 µL |

| Run Time | 20 minutes[1][2] |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 45 | 55 |

| 15 | 10 | 90 |

| 20 | 0 | 100 |

Sample Preparation

-

Standard Solution: A stock solution of candesartan cilexetil and its impurities, including this compound, is prepared in a suitable diluent (e.g., acetonitrile or a mixture of acetonitrile and water). Working standards are prepared by diluting the stock solution to the desired concentrations.

-

Sample Solution (Tablets): An accurately weighed portion of powdered tablets, equivalent to a specific amount of candesartan cilexetil, is transferred to a volumetric flask. A suitable diluent is added, and the flask is sonicated to ensure complete dissolution of the active ingredient. The solution is then diluted to the final volume with the diluent and filtered through a 0.45 µm syringe filter before injection.[3]

Experimental Protocols

System Suitability

Before sample analysis, the chromatographic system must meet predefined system suitability criteria to ensure the validity of the results.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry Factor) | ≤ 2.0[3] |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

| Validation Parameter | Summary of Results |

| Specificity | The method demonstrated good resolution between candesartan cilexetil and its impurities, including this compound. No interference was observed from the placebo.[1][4] |

| Linearity (r²) | ≥ 0.999 for all analytes over the concentration range of LOQ to 2 µg/mL.[1][2] |

| Accuracy (% Recovery) | Within 98-102% for all impurities. |

| Precision (% RSD) | Intra-day and inter-day precision were found to be less than 2%. |

| LOD & LOQ | The method demonstrated adequate sensitivity with low LOD and LOQ values for all impurities. |

Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, candesartan cilexetil was subjected to forced degradation under various stress conditions, including acid and base hydrolysis, oxidation, and thermal and photolytic stress.[4] The method was able to effectively separate the degradation products from the main peak and other impurities.

Visualizations

Experimental Workflow for HPLC Analysis

Caption: A flowchart illustrating the key steps in the HPLC analysis of this compound.

Logical Relationship of HPLC System Components

Caption: A diagram showing the interconnected components of a typical HPLC system.

References

- 1. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpbs.com [ijpbs.com]

- 4. scispace.com [scispace.com]

Application Note: Structural Characterization of Trityl Candesartan Cilexetil using NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction Trityl candesartan cilexetil is a critical intermediate in the synthesis of Candesartan cilexetil, a potent angiotensin II receptor antagonist used for treating hypertension.[1][2] The trityl (triphenylmethyl) group serves as a protecting group for the tetrazole moiety during the synthesis, preventing side reactions and enabling higher yields and purity of the final active pharmaceutical ingredient (API).[1] Accurate structural characterization and purity assessment of this intermediate are paramount to ensure the quality and safety of the final drug product. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of this compound. This note provides a detailed protocol and data interpretation guide for its characterization using 1H and 13C NMR.

Principle NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb and re-emit electromagnetic radiation at specific frequencies. The precise frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus. This allows for the differentiation of atoms within a molecule. By analyzing the chemical shifts, signal integrations (for ¹H NMR), and spin-spin coupling patterns, one can deduce the molecular structure, confirm the presence of key functional groups, and assess the purity of the sample. For complex molecules like this compound, 2D NMR techniques such as HSQC can be employed for more precise assignments.[3][4]

Experimental Protocol

This section details the methodology for acquiring ¹H and ¹³C NMR spectra of this compound.

1. Materials and Equipment

-

Sample: this compound

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

-

Internal Standard: Tetramethylsilane (TMS)

-

Equipment: 5 mm NMR tubes, volumetric flasks, micropipettes, vortex mixer, NMR spectrometer (e.g., 500 MHz).[5]

2. Sample Preparation

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Ensure complete dissolution, using a vortex mixer if necessary.

-

Transfer the solution into a 5 mm NMR tube.

-

Cap the NMR tube securely.

3. NMR Data Acquisition

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to ensure magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters might include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required. Proton decoupling is typically used to simplify the spectrum.

-

Process the acquired Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or TMS (0 ppm).

Caption: General workflow for NMR sample preparation and analysis.

Data Interpretation and Results

The structure of this compound contains several distinct chemical moieties, each giving rise to characteristic signals in the NMR spectra. The following tables summarize the expected chemical shifts based on data from closely related structures and known values for the trityl group.[5]

Table 1: Representative ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.6 - 7.7 | m | 2H | Aromatic (Benzimidazole) |

| ~7.0 - 7.5 | m | ~23H | Aromatic (Trityl, Biphenyl, Benzimidazole) |

| ~6.9 | q | 1H | -O-CH(CH₃)-O- |

| ~5.6 | d | 2H | N-CH₂-Ar |

| ~4.6 | q | 2H | -O-CH₂-CH₃ |

| ~4.4 | m | 1H | Cyclohexyl C1-H |

| ~1.9 - 1.2 | m | ~16H | Cyclohexyl, -O-CH(CH₃)-O-, -O-CH₂-CH₃ |

Table 2: Representative ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~164.0 | C=O (Carboxylate) |

| ~158.8 | C=N (Benzimidazole) |

| ~152.5 | C=O (Carbonate) |

| ~142.1 - 122.9 | Aromatic (Trityl, Biphenyl, Benzimidazole, Tetrazole) |

| ~91.8 | Trityl Quaternary Carbon |

| ~77.4 | Cyclohexyl C1 |

| ~66.8 | -O-CH₂-CH₃ |

| ~46.9 | N-CH₂-Ar |

| ~31.3 - 23.4 | Cyclohexyl |

| ~19.5 | -O-CH(CH₃)-O- |

| ~14.6 | -O-CH₂-CH₃ |

Note: The chemical shifts are approximate and can vary based on solvent, concentration, and instrument.

References

- 1. nbinno.com [nbinno.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Heteronuclear Two-Dimensional NMR for Quantification of Candesartan Cilexetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

Application Note: Purification of Trityl Candesartan Cilexetil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trityl candesartan cilexetil is a key intermediate in the synthesis of Candesartan Cilexetil, an angiotensin II receptor antagonist used in the management of hypertension. The purity of this intermediate is critical as it directly impacts the quality and impurity profile of the final active pharmaceutical ingredient (API). This document outlines two effective methods for the purification of crude this compound: crystallization and column chromatography. These protocols are designed to yield a high-purity product suitable for subsequent deprotection to Candesartan Cilexetil.

Data Presentation

The following table summarizes the typical outcomes for the described purification methods. The data is compiled from literature on the purification of closely related intermediates in the Candesartan Cilexetil synthesis pathway.

| Purification Method | Key Parameters | Typical Purity (by HPLC) | Typical Yield |

| Crystallization | Solvent System: Dichloromethane/Anhydrous Ethanol | > 97.5% | 85-90% |

| Column Chromatography | Stationary Phase: Silica Gel; Mobile Phase: Ethyl Acetate/Hexane Gradient | > 98% | 75-85% |

Experimental Protocols

Protocol 1: Purification by Crystallization

This protocol is based on the principle of dissolving the crude this compound in a suitable solvent and then inducing precipitation by adding an anti-solvent.

Materials:

-

Crude this compound

-

Dichloromethane (DCM)

-

Anhydrous Ethanol

-

Büchner funnel and flask

-

Filter paper

-

Vacuum oven

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimal amount of dichloromethane at room temperature. Stir until all the solid has dissolved.

-

Precipitation: Slowly add anhydrous ethanol (approximately 3-4 volumes relative to the dichloromethane) to the stirred solution. The addition of the anti-solvent will cause the product to precipitate out of the solution.

-

Crystallization: Continue stirring the suspension at room temperature for 1-2 hours to allow for complete crystallization. For improved yield, the flask can be cooled in an ice bath for an additional 30 minutes.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold anhydrous ethanol to remove any remaining soluble impurities.

-

Drying: Dry the purified this compound in a vacuum oven at 40-50°C until a constant weight is achieved. The final product should be an off-white solid.[1]

Protocol 2: Purification by Flash Column Chromatography

This method is suitable for achieving very high purity or for purifying oily or semi-solid crude products that are difficult to crystallize.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane (or petroleum ether)

-

Ethyl acetate

-

Glass chromatography column

-

Thin Layer Chromatography (TLC) plates and chamber

-

Rotary evaporator

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in hexane and pack it into a glass chromatography column.

-

Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel. Remove the solvent under reduced pressure. Carefully load the dried silica with the adsorbed sample onto the top of the packed column.

-

Elution: Begin elution with a low polarity mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., from 0% to 20% ethyl acetate in hexane). The optimal gradient may need to be determined by preliminary TLC analysis.

-

Fraction Collection: Collect fractions and monitor the elution of the product using TLC. Combine the fractions containing the pure product.

-

Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

-

Drying: Further dry the product under high vacuum to remove any residual solvent.

Visualizations

Purification Workflow for this compound

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: Synthesis of Candesartan Cilexetil Using Trityl Candesartan Cilexetil

For Researchers, Scientists, and Drug Development Professionals